N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane moiety, which is a type of organic compound with two fused cycloalkane rings . This structure is attached to a 1,2,3-triazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the bicyclo[3.2.1]octane moiety in your compound is likely to contribute to its hydrophobicity .Scientific Research Applications
Atom-Transfer Radical Cyclizations
This chemical compound is involved in atom-transfer radical cyclizations, particularly in the synthesis of 3-azabicyclo-[3.3.0]octanes, which are important in medicinal chemistry for creating novel structures with potential therapeutic applications (Flynn, Zabrowski, & Nosal, 1992).
Receptor Antagonist Studies
The compound has been used in the synthesis and biochemical evaluation of receptor antagonists. Specifically, it was used in the study of 5HT3 receptor antagonists, which are significant in understanding serotonin receptor mediated physiology and pharmacology (Robertson et al., 1990).
Muscarinic Activities Research
It is also involved in the synthesis of compounds with potential muscarinic ligand activities. These compounds have been evaluated for their potential in muscarinic receptor interactions, which are crucial in the field of neuropharmacology (Wadsworth et al., 1992).
Cancer Therapy Research
The compound has applications in the discovery of cancer therapeutics. It has been used in the development of Tyrosine Threonine Kinase (TTK) inhibitors, which have shown promise as anticancer agents (Liu et al., 2015).
Antimicrobial Agent Synthesis
It plays a role in synthesizing antimicrobial agents. The compound has been used in the design of new derivatives with potential antimicrobial properties (Sahin et al., 2012).
Heterocyclic Compound Synthesis
The chemical is important in synthesizing heterocyclic compounds, which are central to the development of pharmaceuticals and agrochemicals (Shafran et al., 2022).
Cytotoxicity and Antimicrobial Activity Studies
This compound has been utilized in studies evaluating cytotoxic and antimicrobial activities of various derivatives, contributing to the field of pharmacology and drug discovery (Sumangala et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) proteins . These proteins play a crucial role in the signaling pathways of many pro-inflammatory cytokines .
Mode of Action
This compound interacts with its targets by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathways of the pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting JAK1 and TYK2, this compound disrupts this pathway, leading to a decrease in the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of inflammation. By inhibiting the activity of JAK1 and TYK2, the compound disrupts the signaling pathways of pro-inflammatory cytokines, leading to a decrease in inflammation .
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-8-15(21)10-12(9-14)19-17(23)16-11-18-22(20-16)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASEUWSFQZDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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